molecular formula C11H12BrNO2 B13326274 (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

Cat. No.: B13326274
M. Wt: 270.12 g/mol
InChI Key: IKMNZXXFKNSMLB-HQJQHLMTSA-N
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Description

(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: is a complex organic compound that belongs to the class of chromenooxazoles. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused chromene-oxazole ring system. The stereochemistry of the compound is defined by the (3aR,9bS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromene compound, followed by cyclization with an oxazole derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the oxazole ring or the chromene moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1-methylchromeno[4,3-c][1,2]oxazole: Lacks the tetrahydro structure.

    1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the bromine atom.

    8-bromo-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the methyl group.

Uniqueness

The uniqueness of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole lies in its specific stereochemistry and the presence of both the bromine atom and the methyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole

InChI

InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m1/s1

InChI Key

IKMNZXXFKNSMLB-HQJQHLMTSA-N

Isomeric SMILES

CN1[C@H]2[C@H](COC3=C2C=C(C=C3)Br)CO1

Canonical SMILES

CN1C2C(COC3=C2C=C(C=C3)Br)CO1

Origin of Product

United States

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